![molecular formula C21H25NO6 B4615517 N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide CAS No. 6595-98-8](/img/structure/B4615517.png)
N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide
Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide” is a complex organic compound. The exact description of this compound is not available in the search results .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various interactions with different reagents, and the potential for undergoing oxidation or reduction . The specific chemical reactions of “N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide” are not detailed in the search results.
Scientific Research Applications
Anticancer Activity
N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide: has been investigated for its potential as an anticancer agent. Researchers synthesized a series of related compounds based on the indole nucleus, a privileged structural motif found in various biologically active molecules. Specifically, they designed 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction by compound 20 in CCRF-CEM cells .
Analgesic Properties
Given its structural similarity to capsaicin, N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide may possess analgesic properties. Capsaicin, found in chili peppers, is known for its pain-relieving effects. The benzodioxole ring in this compound could contribute to similar activity, although further research is needed to confirm this hypothesis .
Antioxidant Potential
The compound’s structure suggests potential antioxidant activity. Researchers have synthesized related analogs, such as [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. Investigating its antioxidant properties could provide valuable insights into the broader antioxidant effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide .
Mechanism of Action
Target of Action
Similar compounds have been shown to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-24-18-10-15(11-19(25-5-2)20(18)26-6-3)21(23)22-12-14-7-8-16-17(9-14)28-13-27-16/h7-11H,4-6,12-13H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFICRHTJPPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366969 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6595-98-8 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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